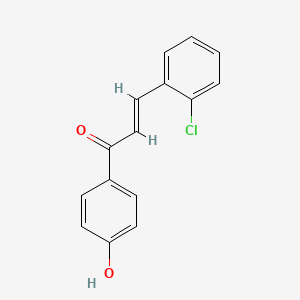

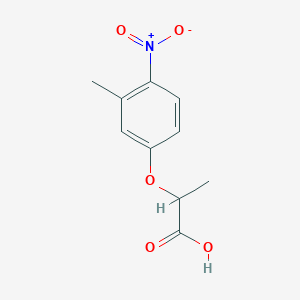

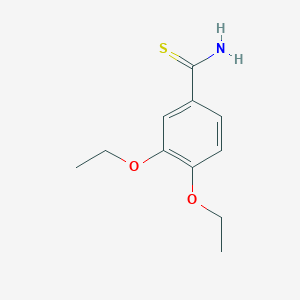

3,4-Diethoxybenzothioamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Reproductive Toxicity Studies

Research on compounds structurally similar to 3,4-Diethoxybenzothioamide, like benzophenone-3, has shown potential impacts on reproduction. In humans, high levels of exposure to benzophenone-3 were linked to changes in birth weight and gestational age. Animal studies indicated a decline in reproductive parameters such as egg production and sperm density (Ghazipura et al., 2017).

2. Potential in Cardiotonic Applications

Compounds similar to 3,4-Diethoxybenzothioamide, such as 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, have been synthesized and evaluated for their cardiotonic properties. These studies suggest potential applications in treating heart-related conditions (Schnettler et al., 1982).

3. Antitumor Properties

Research into similar compounds, such as 2-(4-aminophenyl)benzothiazoles, reveals antitumor properties, highlighting the potential for 3,4-Diethoxybenzothioamide in cancer treatment. These compounds selectively target tumor cells and have undergone preclinical evaluation for their efficacy and side effects (Bradshaw et al., 2002).

4. Neuroprotective Effects

Studies on methyl 3,4-dihydroxybenzoate, a compound related to 3,4-Diethoxybenzothioamide, indicate neuroprotective effects against oxidative damage in human neuroblastoma cells. This research opens avenues for 3,4-Diethoxybenzothioamide in neurological protection and treatment of neurodegenerative diseases (Cai et al., 2016).

5. Anticancer Agent Synthesis

Innovations in synthesizing novel aminothiazole-paeonol derivatives, structurally related to 3,4-Diethoxybenzothioamide, demonstrate significant anticancer potential. These compounds exhibited inhibitory activity against various cancer cell lines, suggesting similar potential for 3,4-Diethoxybenzothioamide (Tsai et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4-diethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-3-13-9-6-5-8(11(12)15)7-10(9)14-4-2/h5-7H,3-4H2,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDWRZYGBRUZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=S)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428911 | |

| Record name | 3,4-diethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diethoxybenzothioamide | |

CAS RN |

60759-00-4 | |

| Record name | 3,4-diethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.